
2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a synthetic organic compound with a complex structure that holds potential for various scientific and industrial applications. This compound features both quinazolinone and triazole moieties, known for their biological and chemical versatility.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of 4-oxoquinazoline derivatives with 1-(pyridin-3-yl)-1H-1,2,3-triazole.
One common method is:
Synthesis of 4-oxoquinazoline: Starting from anthranilic acid, the preparation involves acylation followed by cyclization and oxidation steps to produce 4-oxoquinazoline.
Preparation of 1-(pyridin-3-yl)-1H-1,2,3-triazole: This is achieved through a Huisgen cycloaddition reaction, where an azide and an alkyne undergo cyclization.
Condensation Reaction: The final step involves the reaction of 4-oxoquinazoline with 1-(pyridin-3-yl)-1H-1,2,3-triazole in the presence of a suitable coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production methods can leverage optimized conditions for scale-up, often employing automated synthesizers and continuous flow reactors to enhance yield and purity. Reaction conditions are carefully controlled to ensure reproducibility and minimize side reactions.
Types of Reactions
This compound undergoes various chemical reactions such as:
Oxidation: Oxidative transformations can modify the quinazoline ring or triazole moiety.
Reduction: Reduction reactions may target the oxo group on the quinazoline ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce functional groups onto the quinazoline and triazole rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Electrophiles or nucleophiles such as alkyl halides or amines, often in the presence of bases or acids.
Major Products
Reactions typically yield modified derivatives with enhanced or altered biological activity, potentially useful for drug development and material science.
Chemistry
In chemistry, the compound is used as a precursor for synthesizing more complex molecules. Its structure allows for derivatization, making it a versatile intermediate.
Biology
Biologically, it shows promise as a pharmacophore in drug discovery. Compounds containing quinazoline and triazole rings are known for their antimicrobial, antitumor, and anti-inflammatory properties.
Medicine
In medical research, it’s explored for its potential as a lead compound in developing new therapeutics for diseases like cancer, due to its ability to interfere with specific biological pathways.
Industry
Industrially, it can be utilized in the development of advanced materials and as a catalyst or ligand in organic synthesis reactions.
作用机制
The mechanism by which this compound exerts its effects involves binding to specific molecular targets.
Molecular Targets and Pathways
Kinase Inhibition: : The quinazoline moiety is known for inhibiting tyrosine kinases, impacting cell signaling pathways.
DNA Intercalation: : The triazole ring can intercalate into DNA, disrupting replication and transcription processes.
Similar Compounds
Compounds such as:
4-oxoquinazolin-2-yl derivatives: : Show similar kinase inhibition.
1H-1,2,3-triazole-based compounds: : Known for diverse biological activities.
Uniqueness
The unique combination of quinazoline and triazole moieties in 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide offers a broad spectrum of activity and a foundation for the development of novel compounds with enhanced properties.
Hope this sparks your curiosity or helps with your research!
属性
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2/c26-17(11-24-12-21-16-6-2-1-5-15(16)18(24)27)20-8-13-10-25(23-22-13)14-4-3-7-19-9-14/h1-7,9-10,12H,8,11H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSXJAVBLCVPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2953793.png)
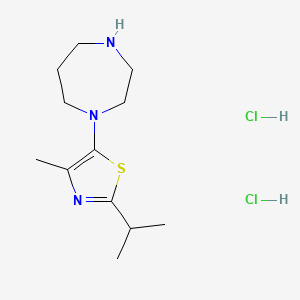
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2953800.png)
![2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2953801.png)
![5,7-dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953802.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluoro-3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2953804.png)
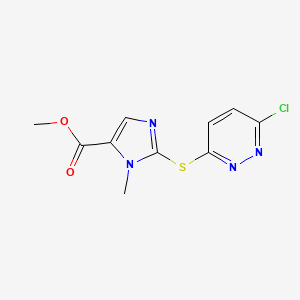
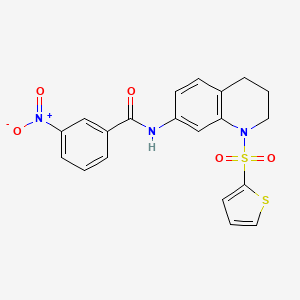
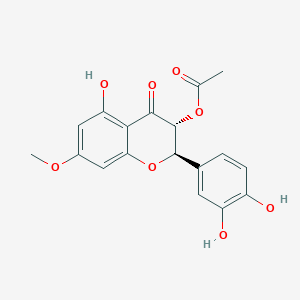
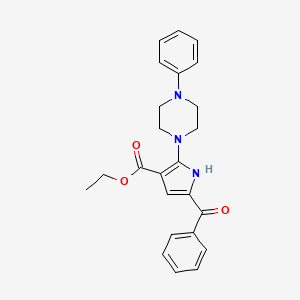
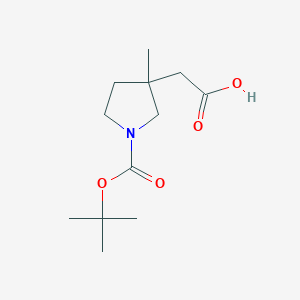
![N-benzyl-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2953816.png)
